Enhanced Hydrogen Bonding and Solubility Profile via 5-Hydroxyethyl Substitution
5-(2-Hydroxyethyl)uridine exhibits a distinct physicochemical profile compared to its parent nucleoside, uridine, due to the 5-hydroxyethyl group. This modification increases the number of hydrogen bond donors and acceptors, as well as the calculated XLogP value, which directly impacts its solubility and potential interactions in biological systems [1].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 5 |
| Comparator Or Baseline | Uridine: 4 |
| Quantified Difference | +1 |
| Conditions | Computed by PubChem 2.2 |
Why This Matters
The increased number of hydrogen bond donors can enhance aqueous solubility and influence binding interactions with target biomolecules, differentiating it from standard uridine.
- [1] PubChem. 5-(2-Hydroxyethyl)uridine. Computed Descriptors. View Source
